molecular formula C28H37BrN2O3 B12012144 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 765274-17-7

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12012144
CAS No.: 765274-17-7
M. Wt: 529.5 g/mol
InChI Key: MWRODBLPFNQQCT-JBASAIQMSA-N
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Description

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C28H37BrN2O3 This compound is notable for its unique structure, which combines a tetradecanoylcarbohydrazonoyl group with a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process:

  • Formation of the Tetradecanoylcarbohydrazonoyl Intermediate: : This step involves the reaction of tetradecanoic acid with hydrazine to form tetradecanoyl hydrazide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

  • Coupling with 4-Bromobenzoic Acid: : The tetradecanoyl hydrazide is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction typically occurs at room temperature and results in the formation of the desired product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the 4-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

  • Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.

    Hydrolysis: The major products are 4-bromobenzoic acid and the corresponding alcohol from the ester group.

Scientific Research Applications

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism by which 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetradecanoylcarbohydrazonoyl group could facilitate interactions with lipid membranes, while the bromobenzoate moiety might be involved in binding to protein targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.

    4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Substitution of bromine with chlorine, which may alter its chemical properties and biological activity.

Uniqueness

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the specific positioning of the bromine atom and the combination of the tetradecanoylcarbohydrazonoyl and bromobenzoate groups

Properties

CAS No.

765274-17-7

Molecular Formula

C28H37BrN2O3

Molecular Weight

529.5 g/mol

IUPAC Name

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-27(32)31-30-22-23-14-20-26(21-15-23)34-28(33)24-16-18-25(29)19-17-24/h14-22H,2-13H2,1H3,(H,31,32)/b30-22+

InChI Key

MWRODBLPFNQQCT-JBASAIQMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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